3-Acetyl-1-benzylpyridinium chloride

Description

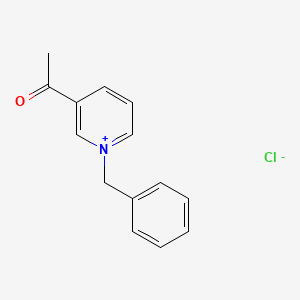

3-Acetyl-1-benzylpyridinium chloride is a quaternary ammonium compound featuring a pyridinium core substituted with an acetyl group at the 3-position and a benzyl group at the 1-position. Its molecular formula is C₁₄H₁₄ClNO (cation: C₁₄H₁₄NO⁺; counterion: Cl⁻), with a molecular weight of approximately 247.56 g/mol (calculated from ). Key structural identifiers include:

- SMILES:

CC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2 - InChIKey:

AZRPGYHDNLNRGH-UHFFFAOYSA-N

The compound’s predicted collision cross-section (CCS) values for various adducts range from 145.8 Ų ([M+H]⁺) to 163.3 Ų ([M+Na]⁺), indicating its behavior in mass spectrometry . Limited literature data are available, suggesting it may be a niche compound in research or industrial applications.

Properties

CAS No. |

5096-12-8 |

|---|---|

Molecular Formula |

C14H14ClNO |

Molecular Weight |

247.72 g/mol |

IUPAC Name |

1-(1-benzylpyridin-1-ium-3-yl)ethanone;chloride |

InChI |

InChI=1S/C14H14NO.ClH/c1-12(16)14-8-5-9-15(11-14)10-13-6-3-2-4-7-13;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |

InChI Key |

UOWKGIUYMOGOMF-UHFFFAOYSA-M |

SMILES |

CC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CC(=O)C1=C[N+](=CC=C1)CC2=CC=CC=C2.[Cl-] |

Other CAS No. |

5096-12-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridinium Family

a) 3-(Aminocarbonyl)-1-benzylpyridinium Chloride (CAS 5096-13-9)

- Molecular Formula : C₁₃H₁₃ClN₂O

- Molecular Weight : 248.71 g/mol

- Key Properties :

- Water solubility: 489 g/L at 20°C

- LogP: -2 (high hydrophilicity)

- Density: 1.351 g/cm³

Comparison :

- The lower LogP (-2 vs. estimated ~0.5 for 3-acetyl) highlights the impact of polar functional groups on hydrophilicity .

b) Cetylpyridinium Chloride (CPC)

- Molecular Formula : C₂₁H₃₈ClN

- Molecular Weight : 340.0 g/mol

- Key Properties :

- Applications: Antimicrobial agent in mouthwashes and throat lozenges.

- Solubility: Moderately soluble in water (enhanced by micelle formation).

Comparison :

- The cetyl chain (C₁₆H₃₃) in CPC increases lipophilicity (LogP ~4.5), making it more effective as a membrane-disrupting antimicrobial agent.

Precursor Compounds: 3-Acetylpyridine

- Molecular Formula: C₇H₇NO

- Molecular Weight : 121.14 g/mol

- Key Properties :

- LogP: 0.34

- Water solubility: Miscible

Comparison :

- Quaternization of 3-acetylpyridine (adding a benzyl group and chloride) increases molecular weight and polarity, converting a neutral lipophilic compound into a charged, water-soluble species. This modification is critical for applications requiring ionic interactions, such as phase-transfer catalysis .

Anthocyanin Derivatives (e.g., Callistephin Chloride)

- Structure : Pelargonidin-3-O-glucoside chloride (C₂₁H₂₁ClO₁₀).

- Key Properties :

- Natural pigment with pH-dependent color changes.

Comparison :

- While both compounds are chloride salts of aromatic cations, anthocyanins are glycosylated flavonoids with biological roles (e.g., antioxidant activity), whereas 3-acetyl-1-benzylpyridinium chloride is synthetic and lacks sugar moieties. This structural difference dictates their applications (natural pigments vs. industrial chemicals) .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | LogP | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₄ClNO | 247.56 | Moderate* | ~0.5* | Research, ionic liquids |

| 3-(Aminocarbonyl)-1-benzylpyridinium chloride | C₁₃H₁₃ClN₂O | 248.71 | 489 g/L | -2 | High-solubility reagents |

| Cetylpyridinium chloride | C₂₁H₃₈ClN | 340.00 | Moderate | 4.5 | Antimicrobials |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | Miscible | 0.34 | Organic synthesis |

*Estimated based on structural analogs.

Table 2: Mass Spectrometry Profiles

| Compound | Adduct | m/z | CCS (Ų) |

|---|---|---|---|

| This compound | [M+H]⁺ | 213.11482 | 145.8 |

| [M+Na]⁺ | 235.09676 | 163.3 | |

| [M-H]⁻ | 211.10026 | 152.0 |

Key Research Findings

- Solubility Trends: Substitution with polar groups (e.g., -CONH₂) dramatically increases water solubility, as seen in 3-(aminocarbonyl)-1-benzylpyridinium chloride .

- Antimicrobial Activity : Long alkyl chains (e.g., cetyl in CPC) enhance lipid membrane disruption, a property absent in this compound due to its aromatic substituents .

- Synthetic Utility : The acetyl group in this compound may stabilize charge distribution, making it suitable for asymmetric catalysis or as a stabilizing agent in reactive media .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Acetyl-1-benzylpyridinium chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- The compound can be synthesized via quaternization of pyridine derivatives with benzyl chloride precursors. For example, adapting methods from analogous benzylpyrrolidinium salts, such as reacting 3-acetylpyridine with benzyl chloride under reflux in anhydrous acetonitrile or dichloromethane .

- Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of ionic intermediates.

- Counterion exchange : Converting bromide to chloride salts via metathesis with AgNO₃ or ion-exchange resins .

Q. How do structural modifications (e.g., counterion substitution from bromide to chloride) influence the stability and solubility of 3-Acetyl-1-benzylpyridinium derivatives?

- Methodological Answer :

- Chloride salts generally exhibit higher aqueous solubility compared to bromides due to reduced lattice energy. Stability can be assessed via:

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under controlled atmospheres.

- Hygroscopicity tests : Measure moisture absorption in humid environments using dynamic vapor sorption (DVS) .

- Comparative studies of bromide vs. chloride analogs (e.g., 3-Acetyl-1-benzylpyridinium bromide in ) suggest chloride derivatives are preferable for biological assays requiring aqueous media .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm benzyl group integration and acetyl resonance (e.g., δ ~2.5 ppm for acetyl protons).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M-Cl]⁺ for quaternary ammonium salts).

- Ion Chromatography : Quantify chloride content to confirm counterion purity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 4-cyano-1,4-dihydropyridine derivatives during cyanide-mediated reactions of 3-Acetyl-1-benzylpyridinium bromide, and how do these pathways inform chloride analog synthesis?

- Methodological Answer :

- Cyanide acts as a nucleophile, attacking the C4 position of the pyridinium ring to form a dihydropyridine intermediate. For chloride analogs, this reaction may require:

- pH adjustment : Neutral to slightly basic conditions (pH 7–8) to stabilize the intermediate.

- Inert atmosphere : Prevent oxidation of the dihydropyridine product .

- Mechanistic studies using DFT calculations can predict regioselectivity and guide solvent/catalyst selection.

Q. How should researchers address contradictions in reported biological activities or synthetic outcomes for this compound derivatives?

- Methodological Answer :

- Data triangulation : Compare results across independent studies (e.g., bioactivity assays in vs. synthetic yields in ).

- Controlled variable analysis : Replicate experiments with standardized reagents and protocols (e.g., solvent purity, benzylation stoichiometry) .

- Error source identification : Use LC-MS to detect trace impurities (e.g., residual benzylamine) that may skew biological data .

Q. What strategies can overcome challenges in N-debenzylation or oxidation steps during derivatization of this compound?

- Methodological Answer :

- Catalytic hydrogenation : Use Pd/C or Pd(OH)₂ under H₂ atmosphere for selective N-debenzylation without acetyl group cleavage.

- Alternative oxidants : Replace harsh reagents (e.g., KMnO₄) with TEMPO/NaClO systems to prevent over-oxidation .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups prior to debenzylation to stabilize reactive intermediates .

Q. How can computational modeling predict reactivity and guide experimental design for novel derivatives of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics (MD) simulations : Model solvent interactions to optimize reaction media (e.g., acetonitrile vs. DMF) .

- SAR studies : Corrogate computed electrostatic potentials with experimental bioactivity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.